3-(Trichloromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKBCLEIGIEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Trichloromethyl Pyridine and Its Precursors
Classical Synthetic Routes
Traditional methods for the synthesis of 3-(trichloromethyl)pyridine have historically relied on the direct chlorination of pyridine (B92270) derivatives. These approaches, while foundational, often involve harsh reaction conditions and can lead to the formation of product mixtures that are challenging to separate.
Chlorination of Nicotinic Acid Derivatives
One of the early methods for preparing this compound involves the chlorination of nicotinic acid (pyridine-3-carboxylic acid) and its derivatives. This transformation typically requires the use of potent chlorinating agents to convert the carboxylic acid group into a trichloromethyl group. For instance, nicotinic acid can be treated with phosphorus pentachloride (PCl₅) at elevated temperatures to yield the desired product. google.com Another approach involves the reaction of nicotinic acid with a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas under pressure. google.com These methods, however, can be problematic due to the corrosive nature of the reagents and the potential for wastewater pollution from phosphorus-containing byproducts. google.com
The reaction of nicotinic acid with phosphorus pentachloride is a robust method, though it necessitates precise temperature control to manage exothermic transitions and prevent dangerous pressure surges in an autoclave. google.com For example, reacting nicotinic acid with PCl₅ at 210°C for 14 hours can produce a mixture containing the desired product, although often alongside other chlorinated pyridine derivatives. google.com
| Precursor | Reagents | Temperature (°C) | Pressure | Key Observations |
| Nicotinic Acid | PCl₅ | 210 | Autogenous | Exothermic reaction requiring careful temperature and pressure management. google.com |
| Nicotinic Acid | PCl₃, Cl₂ | 120-180 | 12-16 bar | Multi-stage reaction involving initial conversion of the carboxylic acid followed by ring chlorination. google.com |
Reaction of 3-Methylpyridine (B133936) Hydrogen Sulfate (B86663) with Elemental Chlorine under Photochemical Activation
A significant advancement in the synthesis of this compound involves the reaction of 3-methylpyridine (β-picoline) with elemental chlorine. To improve selectivity and yield, a process utilizing 3-methylpyridine hydrogen sulfate as the starting material has been developed. Current time information in Bangalore, IN. This method involves reacting the hydrogen sulfate salt with elemental chlorine under exposure to visible and/or ultraviolet light. google.comCurrent time information in Bangalore, IN. The reaction is typically carried out at temperatures between 70°C and 150°C. google.comCurrent time information in Bangalore, IN.
A key advantage of this process is that the 3-methylpyridine hydrogen sulfate can be generated in situ by reacting 3-methylpyridine with an approximately equimolar amount of sulfuric acid, and then directly chlorinated without the need for intermediate isolation. google.comCurrent time information in Bangalore, IN. This approach is considered more economical compared to methods starting from nicotinic acid and results in less wastewater pollution. Current time information in Bangalore, IN. The use of photochemical activation is crucial for the free-radical chlorination of the methyl group. The process can yield this compound in high purity (e.g., 98%) and good yield (e.g., 83% of theory). google.com
| Starting Material | Reagents | Temperature (°C) | Activation | Yield | Purity |
| 3-Methylpyridine Hydrogen Sulfate | Elemental Chlorine | 70-150 | Visible and/or UV light | 83% | 98% |
Modern and Optimized Synthetic Approaches
More contemporary synthetic strategies focus on developing cleaner, more efficient, and highly selective methods for the production of this compound and its derivatives. These approaches often involve multi-step syntheses that allow for precise control over the introduction of functional groups.
Stepwise Chlorination and Fluorination Strategies using Pyridine Derivatives
A prominent modern strategy involves the stepwise chlorination and subsequent fluorination of pyridine derivatives, particularly starting from 3-picoline (3-methylpyridine). This approach is especially important for the synthesis of trifluoromethylpyridine (TFMP) derivatives, where this compound serves as a key intermediate. nih.govjst.go.jp
The general process involves the chlorination of the methyl group of a pyridine precursor to form the trichloromethyl group, followed by chlorination of the pyridine ring itself. The resulting chlorinated this compound can then be subjected to a halogen exchange reaction (fluorination) to produce the corresponding trifluoromethyl derivative. nih.govjst.go.jp For example, 2-chloro-5-methylpyridine (B98176) can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine (B1585791), which is then further chlorinated on the ring to yield 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.govgoogle.com This intermediate is then fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a valuable agrochemical intermediate. google.comnih.govgoogle.com The fluorination step is typically carried out using hydrogen fluoride (B91410) (HF) at elevated temperatures, sometimes in the presence of a catalyst like antimony trichloride (SbCl₃). google.com
| Precursor | Chlorination Steps | Fluorination Reagent | Final Product Example |
| 3-Picoline | 1. Methyl group chlorination2. Ring chlorination | HF | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| 2-Chloro-5-(chloromethyl)pyridine | 1. Further methyl group chlorination2. Ring chlorination | HF | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
Liquid-phase chlorination offers several advantages over gas-phase reactions, including better temperature control and reduced formation of tars and byproducts. Modern liquid-phase chlorination techniques have been optimized for the synthesis of chlorinated pyridine intermediates.
One such method involves the non-catalytic, liquid-phase chlorination of beta-picoline or beta-picoline hydrochloride at temperatures of at least 190°C. wipo.int By maintaining a high chlorine to beta-picoline weight ratio (greater than 5:1) in a well-mixed diluent, high yields of polychlorinated pyridines can be achieved. wipo.int This process can be carried out in a primary reactor followed by further selective chlorination in finishing reactors to produce mixtures rich in monochloro- and dichloro-3-trichloromethyl pyridines. wipo.int
Another liquid-phase approach is the selective chlorination of 2-chloro-5-(trichloromethyl)pyridine with chlorine gas at elevated temperatures (60°C to 180°C) and pressures (100 to 300 psig). This process does not require a catalyst and selectively chlorinates the 3-position of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine. The absence of a catalyst reduces costs and simplifies product purification.
| Substrate | Reaction Type | Temperature (°C) | Pressure (psig) | Catalyst | Key Feature |
| beta-Picoline / beta-Picoline HCl | Non-catalytic | ≥ 190 | - | None | High chlorine to substrate ratio |
| 2-Chloro-5-(trichloromethyl)pyridine | Selective Chlorination | 60-180 | 100-300 | None | Selective chlorination at the 3-position |
Vapor-Phase Fluorination Processes
Vapor-phase fluorination is a critical industrial method for converting (trichloromethyl)pyridine compounds into their more stable and often more biologically active (trifluoromethyl)pyridine analogues. google.comgoogle.com This process typically involves the reaction of a (trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) at high temperatures. google.com While effective, these high-temperature vapor-phase reactions can be energy-intensive and may lead to the decomposition of starting materials and products, sometimes resulting in lower conversion rates or selectivities. google.com
An alternative to purely gas-phase systems is liquid-phase fluorination under super-atmospheric pressure, which can be conducted at lower temperatures. google.com For instance, reacting 2,3-dichloro-5-(trichloromethyl)pyridine with HF in the liquid phase in the presence of a metal halide catalyst can yield the desired 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com This method is useful for producing intermediates for herbicides. google.com
The choice between liquid-phase and vapor-phase fluorination depends on factors such as desired selectivity, energy costs, and the stability of the specific pyridine derivative. For example, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine is a key step in the synthesis of several crop-protection products. nih.govjst.go.jp
Table 1: Comparison of Fluorination Processes for Trichloromethylpyridines
| Parameter | Vapor-Phase Fluorination | Liquid-Phase Catalytic Fluorination |
| Reactants | (Trichloromethyl)pyridine, Anhydrous HF | (Trichloromethyl)pyridine, Anhydrous HF |
| Conditions | High Temperatures (e.g., 150–400°C) | Elevated Pressure (5-1200 psig), Lower Temp. |
| Catalyst | Often uncatalyzed | Metal Halide (e.g., FeCl₃, SnCl₄, SbF₃) google.com |
| Advantages | Established industrial process | Lower energy costs, potentially higher selectivity |
| Disadvantages | High energy consumption, potential for decomposition google.com | Requires pressurized reaction systems google.com |
Simultaneous Vapor-Phase Chlorination/Fluorination with Transition Metal Catalysts
A highly efficient one-step method for producing chloro-(trifluoromethyl)pyridines involves the simultaneous vapor-phase chlorination and fluorination of picoline precursors at temperatures exceeding 300°C. nih.govsemanticscholar.org This process utilizes transition metal-based catalysts, such as iron fluoride. nih.govsemanticscholar.org
In this approach, starting with a precursor like 3-picoline, the reaction proceeds through a multi-stage sequence within a specialized reactor. nih.govjst.go.jp The reactor often consists of two zones: a catalyst fluidized-bed phase and an empty phase. nih.govresearchgate.net
Fluidized-Bed Phase : The initial chlorination of the methyl group of 3-picoline occurs, followed immediately by fluorination, converting the methyl group into a trifluoromethyl group to produce 3-(trifluoromethyl)pyridine (B54556) (3-TF). nih.govjst.go.jpresearchgate.net
Empty Phase : In the subsequent zone, nuclear chlorination of the pyridine ring takes place. nih.govjst.go.jpresearchgate.net This step yields the primary desired product, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), a key intermediate for the herbicide fluazifop. nih.govsemanticscholar.org
Utility of Bis-(Trichloromethyl) Carbonate in Pyridine Ring Functionalization
Bis-(trichloromethyl) carbonate, commonly known as triphosgene (B27547), serves as a convenient and solid substitute for the highly toxic phosgene (B1210022) gas. nih.govwikipedia.org In synthetic chemistry, it is widely used for various transformations, including chlorinations. wikipedia.orginformahealthcare.com When used in conjunction with pyridine, triphosgene provides a mild and effective system for the chlorination of various functional groups, such as alcohols and ketones. wikipedia.orgnih.govacs.org
In these reactions, pyridine typically does not undergo direct functionalization itself but acts as a crucial nucleophilic promoter or base. nih.govnih.gov The mechanism for the chlorination of an alcohol, for example, is proposed to proceed through the formation of a pyridinium (B92312) carbamate (B1207046) intermediate. nih.govnih.gov This intermediate is susceptible to nucleophilic substitution by chloride ions, leading to the desired alkyl chloride with a complete inversion of stereochemistry, characteristic of an SN2 displacement. nih.gov The by-products are pyridine and carbon dioxide, which are easily managed. nih.gov
This triphosgene-pyridine system is noted for its operational simplicity and clean reaction profiles, often yielding products in high yields without generating difficult-to-remove by-products. nih.gov It has been successfully applied to the synthesis of alkyl chlorides from alcohols, vinyl chlorides from ketones, and vicinal dichlorides from epoxides. wikipedia.orgacs.orgorganic-chemistry.org
Oxidative α-Trichloromethylation of Tertiary Amines
A notable method for C-H bond functionalization is the oxidative α-trichloromethylation of tertiary amines. researchgate.netacs.orgnih.gov This reaction provides a direct route to introduce a trichloromethyl group adjacent to the nitrogen atom, creating valuable α-trichloromethylated amine products.
One highly efficient protocol utilizes trimethyl(trichloromethyl)silane (B1229197) as the trichloromethyl source and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. researchgate.netacs.org This reaction is remarkably rapid, often completing within a minute, and is scalable. researchgate.netnih.gov It demonstrates broad functional group tolerance, accommodating various alkyl, aryl, and heteroaryl groups within the tertiary amine substrate. researchgate.netacs.org
The resulting α-trichloromethylated amines are versatile synthetic intermediates. They can be readily converted into other useful structures, such as β,β-dichloroamines, enamines, and α-amino acid esters, under simple reaction conditions. researchgate.netacs.org This methodology offers an effective alternative to traditional, more hazardous cyanation reactions for synthesizing carboxylic acids and their derivatives. researchgate.netacs.org The process is believed to involve the formation of reactive α-amino radical and iminium ion intermediates through single-electron oxidation. nih.gov
Table 2: Oxidative α-Trichloromethylation of Tertiary Amines
| Component | Function | Example |
| Substrate | Tertiary Amine | N-Aryl tetrahydroisoquinolines researchgate.net |
| Trichloromethyl Source | Reagent providing the -CCl₃ group | Trimethyl(trichloromethyl)silane researchgate.netacs.org |
| Oxidant | Initiates the oxidative coupling | DDQ researchgate.netacs.org |
| Key Features | Rapid, scalable, good functional group tolerance researchgate.netnih.gov | |
| Products | α-Trichloromethylated amines | |
| Further Utility | Precursors to α-amino acid esters, enamines researchgate.netacs.org |
Chemo- and Regioselective Synthesis Considerations
Control of Halogenation Position on the Pyridine Ring
Achieving regiocontrol in the halogenation of the pyridine ring is a significant challenge in synthetic chemistry. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, which often requires harsh conditions like high temperatures and strong acids, leading to mixtures of regioisomers. nih.govnih.gov
Several strategies are employed to control the position of halogenation during the synthesis of precursors for this compound or its derivatives:
Reaction Condition Control : In processes like the simultaneous vapor-phase chlorination/fluorination of 3-picoline, the position and number of chlorine atoms added to the pyridine ring can be influenced by adjusting the molar ratio of chlorine and the reaction temperature. nih.govsemanticscholar.org
Catalytic Gas-Phase Chlorination : The chlorination of picolines can be directed by using specific catalysts. For example, the gas-phase chlorination of β-picoline over a Lewis acid catalyst can produce various polychlorinated picolines, which are precursors to compounds like 2,3,5,6-tetrachloropyridine (B1294921). epo.org
Directing Groups : The presence of existing substituents on the pyridine ring heavily influences the position of subsequent electrophilic additions. However, for the electron-deficient pyridine, this is less straightforward than with electron-rich aromatics.
Ring-Opening/Ring-Closing Strategy : A modern approach involves the temporary opening of the pyridine ring to form a "Zincke imine" intermediate. This transformation allows for selective halogenation at what was originally the 3-position of the pyridine, followed by ring-closure to yield the 3-halopyridine with high regioselectivity. nih.gov This method is effective for a wide range of substituted pyridines. nih.gov
Precursor Synthesis : The synthesis of this compound itself can be achieved with high purity by the photochlorination of 3-methyl-pyridine hydrogen sulphate, which avoids the difficult-to-separate product mixtures formed in other processes. google.com
Stereochemical Control in Derivative Synthesis
Stereochemical control is crucial when synthesizing chiral derivatives from achiral precursors like this compound. The trichloromethyl group itself is not a chiral center, but its transformation into other functional groups can create stereogenic centers.
One key principle for achieving stereocontrol is through reactions that proceed via a defined stereochemical pathway. For instance, in reactions involving triphosgene and pyridine to convert alcohols to alkyl chlorides, the mechanism is an SN2 displacement. nih.gov This pathway results in a complete inversion of the stereochemistry at the carbon center bearing the hydroxyl group, providing a predictable and controlled stereochemical outcome. nih.gov
Furthermore, the trichloromethyl group can be utilized as a precursor in reactions where regioselectivity dictates the final structure, which can be a prerequisite for establishing stereochemistry in subsequent steps. A study on the synthesis of pyrazoles from trichloromethyl enones demonstrated that reaction conditions could be tuned to produce specific regioisomers. nih.gov This regiocontrol is essential because often only one isomer possesses the desired biological activity. nih.gov By carefully selecting the reaction partners and conditions (e.g., using a free hydrazine (B178648) versus a hydrazine hydrochloride), chemists can selectively synthesize either the 1,3- or 1,5-regioisomer of the resulting pyrazole, showcasing how a precursor containing a trichloromethyl group can be steered toward a specific structural outcome. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Trichloromethyl Pyridine
Nucleophilic Substitution Reactions
The presence of the trichloromethyl group at the 3-position of the pyridine (B92270) ring creates unique reactivity patterns, including unusual nucleophilic substitution reactions where the substitution occurs at a position other than the one bearing the leaving group.
Tele-Nucleophilic Aromatic Substitution Mechanisms
A notable characteristic of 3-(trichloromethyl)pyridine is its propensity to undergo tele-nucleophilic aromatic substitution (SNAtele). researchgate.netuoi.gr This type of reaction involves the nucleophile attacking a ring carbon atom that is distant from the trichloromethyl group, leading to the substitution of a hydrogen atom. researchgate.netchem-soc.si Strong nucleophiles are typically required for these transformations. researchgate.netchem-soc.si
The mechanism often involves the initial attack of the nucleophile at an unsubstituted α-position (C-2 or C-6) of the pyridine ring. researchgate.netrsc.org This is followed by a hydrogen shift that leads to the formation of a substituted dichloromethylpyridine derivative. researchgate.netrsc.org These reactions are considered rare and particular examples of aromatic nucleophilic substitution. researchgate.net
Reactivity of Trichloromethyl Group Towards Nucleophiles (e.g., Methoxide)
The this compound molecule behaves as an ambident electrophile, meaning that nucleophiles can attack either the pyridine ring or the trichloromethyl group. researchgate.netresearchgate.net The reaction with sodium methoxide (B1231860) exemplifies this dual reactivity. Attack at the trichloromethyl group can occur, but often the reaction proceeds via attack at an unsubstituted α-position of the pyridine ring. researchgate.netresearchgate.net
When methoxide ion attacks an unsubstituted 2- or 6-position of a 3-trichloromethylpyridine, a subsequent hydrogen shift results in a methoxy-substituted 3-dichloromethylpyridine. rsc.org Further reaction of the resulting dichloromethyl group with methoxide can lead to the formation of the corresponding acetal. researchgate.netrsc.org This type of transformation has been observed for this compound itself and its chlorinated derivatives. researchgate.netrsc.org
The table below summarizes the products observed from the reaction of this compound and its derivatives with methoxide.
| Starting Material | Reagent | Key Product(s) | Observation |
| This compound | Sodium Methoxide | Methoxy-substituted 3-dichloromethylpyridine | Attack at an unsubstituted α-position followed by a hydrogen shift. researchgate.netrsc.org |
| Chlorinated 3-(trichloromethyl)pyridines | Sodium Methoxide | Methoxy-substituted 3-dichloromethylpyridine | Similar reactivity to the parent compound. researchgate.netrsc.org |
| This compound | Sodium Methoxide | Acetal of the corresponding dichloromethylpyridine | Further reaction of the dichloromethyl group. researchgate.netrsc.org |
Mechanistic Insights into Halide Ion Elimination from the Trichloromethyl Moiety
The elimination of a halide ion from the trichloromethyl group is a key step in many of the reactions of this compound. This process is often facilitated by the initial nucleophilic attack on the pyridine ring, which increases the electron density in the ring and promotes the departure of a chloride ion from the side chain.
In tele-substitution reactions, the attack of the nucleophile at a remote position leads to a series of electronic rearrangements that ultimately result in the elimination of a chloride ion from the trichloromethyl group to form a dichloromethyl group. researchgate.netresearchgate.net For instance, the reaction of 3-trichloromethyl-1,2,4-triazines with indoles and phenols results in tele-substitution with the elimination of a halogen from the trichloromethyl group to yield 5-substituted-3-dichloromethyl-1,2,4-triazines. researchgate.netresearchgate.net
Electrophilic Reaction Pathways
The reactivity of this compound in electrophilic reactions is significantly diminished due to the electronic effects of the trichloromethyl group.
Deactivation of Pyridine Ring by Electron-Withdrawing Groups
The trichloromethyl group is a potent electron-withdrawing group. Its presence on the pyridine ring significantly reduces the electron density of the aromatic system, thereby deactivating it towards electrophilic aromatic substitution. This deactivation makes reactions like nitration, halogenation, and sulfonation, which are typical for aromatic compounds, difficult to achieve under standard conditions. abertay.ac.uk More aggressive conditions are often required to force electrophilic attack.
The deactivating effect is a result of both inductive and resonance effects that pull electron density away from the ring carbons and towards the trichloromethyl substituent. This reduced nucleophilicity of the ring makes it less susceptible to attack by electrophiles.
Selective Electrophilic Functionalization of Pyridine Ring System
Despite the strong deactivation, selective electrophilic functionalization of the pyridine ring in compounds bearing a trichloromethyl group can be achieved under specific conditions. For instance, the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be controlled to produce 2,3,6-trichloro-5-(trichloromethyl)pyridine. This suggests that even with a deactivating group, regioselectivity can be achieved in electrophilic substitutions.
Catalysts such as ferric chloride (FeCl₃) can be used to enhance the electrophilic attack on the deactivated ring by polarizing the electrophile, for example, a chlorine molecule. However, achieving high selectivity can be challenging, and over-chlorination to produce tetrachloro derivatives is a potential side reaction that can be mitigated by controlling reaction conditions like temperature.
The table below provides an example of a selective electrophilic functionalization reaction.
| Starting Material | Reagent(s) | Catalyst | Product | Key Consideration |
| 2-Chloro-5-chloromethylpyridine | Chlorine gas (Cl₂), UV light | - | 2-Chloro-5-(trichloromethyl)pyridine | Initial chlorination of the methyl group. |
| 2-Chloro-5-(trichloromethyl)pyridine | Chlorine gas (Cl₂) | Tungsten hexachloride (WCl₆) | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Catalytic ring chlorination at elevated temperature. |
Reduction and Oxidation Chemistry
Reduction of Halogenated Pyridine Derivatives
The reduction of halogenated pyridine derivatives, such as this compound, is a critical transformation. The trichloromethyl group can undergo reduction, although specific literature on the direct, complete reduction of this compound is not extensively detailed in the provided results. However, related transformations offer insight. For instance, the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine (B156922) with strong acids like sulfuric acid leads to the formation of 3,6-dichloropicolinic acid. google.com This indicates that under certain conditions, the trichloromethyl group is susceptible to hydrolysis, a process that involves a change in the oxidation state of the carbon atom.
Furthermore, a method for preparing aldehydes and acids from polychloromethylpyridine derivatives involves electrolytic reduction. lookchem.com In this process, a polychloromethylpyridine derivative is dissolved in an acetic acid and acetate (B1210297) buffer solution and subjected to electrolytic reduction at the cathode. This leads to dechlorination and subsequent hydrolysis to yield a polychlorinated pyridylaldehyde or acid. lookchem.com This electrochemical approach demonstrates a controlled method for the reduction of the polychlorinated methyl group without affecting the carbon-chlorine bonds on the pyridine ring. lookchem.com
In the context of agricultural chemistry, nitrapyrin (B159567), or 2-chloro-6-(trichloromethyl)pyridine, is a known nitrification inhibitor. ag-emissions.nz Its stability and reactions in soil are of interest, though detailed reductive pathways in this context are complex.
Oxidative Cyclization Reactions involving Pyridine Scaffolds
Oxidative cyclization represents a powerful strategy for the synthesis of fused heterocyclic systems containing a pyridine ring. nih.gov These reactions often proceed under mild conditions and can be facilitated by various oxidants. nih.gov
One notable example is the iodine-mediated oxidative cyclization of 5-aminopyrazoles with allylic alcohols, which constructs pyrazolo[3,4-b]pyridines. acs.org In this reaction, iodine acts as an oxidant, and the process is promoted by a Lewis acid, BF₃·Et₂O. acs.org The proposed mechanism involves the iodination of the 5-aminopyrazole and oxidation of the allylic alcohol to an allylic aldehyde. A subsequent radical addition and intramolecular cyclization cascade, followed by elimination, yields the final product. acs.org
Another approach involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines to synthesize 1,2,4-triazolo[4,3-a]pyridines. rsc.org This one-pot, transition-metal-free method is efficient and environmentally favorable. rsc.org The reaction likely proceeds through the in situ generation of an intermediate that undergoes oxidative cyclization. rsc.org
Furthermore, a sequential three-component reaction has been developed for the synthesis of substituted chromenoimidazopyridines under oxidative conditions. beilstein-journals.org This domino reaction involves a Knoevenagel condensation, cyclization, Michael addition, and a final oxidative cyclization step, employing Mn(OAc)₃·2H₂O or KMnO₄ as the oxidant. beilstein-journals.org
The intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines to form benzo[b]chromeno[4,3,2-de] rsc.orgnih.govnaphthyridines has also been reported. nih.gov This reaction is carried out in refluxing formic acid, where the substrate undergoes cyclization and subsequent oxidation by atmospheric oxygen to yield the planar, polycyclic aromatic product. nih.gov
| Reaction Type | Reactants | Catalyst/Reagent | Product |
| Oxidative Annulation | 5-Aminopyrazoles, Allylic Alcohols | I₂/BF₃·Et₂O | Pyrazolo[3,4-b]pyridines acs.org |
| Oxidative Cyclization | α-Keto acids, 2-Hydrazinopyridines | KI/TBHP | 1,2,4-Triazolo[4,3-a]pyridines rsc.org |
| Domino Reaction | o-Hydroxybenzaldehydes, N-(cyanomethyl)pyridinium salts, Nucleophiles | Mn(OAc)₃·2H₂O or KMnO₄ | Chromenoimidazopyridines beilstein-journals.org |
| Intramolecular Oxidative Cyclization | 5H-Chromeno[2,3-b]pyridines | Formic Acid/Air | Benzo[b]chromeno[4,3,2-de] rsc.orgnih.govnaphthyridines nih.gov |
C-H Functionalization Strategies
C3-Position-Selective Trifluoromethylation of Pyridine Rings via Nucleophilic Activation
The direct and selective functionalization of the C3-position of the pyridine ring is a significant challenge in organic synthesis. A novel method has been developed for the C3-position-selective C(sp²)-H trifluoromethylation of pyridine and quinoline (B57606) derivatives. nih.govchemrxiv.orgacs.org This strategy is based on the nucleophilic activation of the pyridine ring through hydrosilylation, which is then followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. nih.govchemrxiv.orgacs.org
This reaction represents the first example of a 3-position-selective C-H trifluoromethylation of pyridine rings. nih.govchemrxiv.org Mechanistic studies have indicated that the reaction proceeds through the formation of an N-silyl enamine and a trifluoromethylated enamine intermediate. chemrxiv.orgacs.org The method is also applicable to the introduction of other perfluoroalkyl groups at the C3-position and has been successfully applied to the late-stage trifluoromethylation of a bioactive molecule. chemrxiv.org This approach tolerates various functional groups, including carbon-halogen bonds, esters, aryl ethers, and silyl (B83357) ethers. chemrxiv.org
| Substrate | Reagents | Product | Yield |
| 6-Bromoquinoline | 1) Hydrosilane, 2) Togni reagent | 6-Bromo-3-trifluoromethylquinoline | Not specified |
| Quinoxyfen | 1) Hydrosilane, 2) Togni reagent | 3-Trifluoromethyl quinoxyfen | 60% chemrxiv.org |
| 6-Bromoquinoline | 1) Hydrosilane, 2) Perfluoroalkylating agent | 6-Bromo-3-pentafluoroethylquinoline | 72% chemrxiv.org |
| 6-Bromoquinoline | 1) Hydrosilane, 2) Perfluoroalkylating agent | 6-Bromo-3-heptafluoropropylquinoline | 69% chemrxiv.org |
Photoredox-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocyclic compounds like imidazo[1,2-a]pyridines under mild conditions. mdpi.com This strategy allows for the introduction of various functional groups, leveraging the excited state reactivity of a photocatalyst. mdpi.com
Visible light-promoted C-H trifluoromethylation of imidazopyridines has been achieved using mesityl acridinium (B8443388) as a photoredox catalyst at room temperature. mdpi.com Another approach utilizes visible light-induced perfluoroalkylation with perfluoroalkyl iodides via the formation of photoactive electron donor-acceptor (EDA) complexes. mdpi.com This method demonstrates broad substrate scope and functional group tolerance, affording 3-perfluoroalkyl substituted imidazo[1,2-a]pyridines in moderate to excellent yields. mdpi.com
Furthermore, visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines has been developed using eosin (B541160) Y as a photocatalyst and alkyl N-hydroxyphthalimides as the alkylating agents. mdpi.com This highlights the tunability of regioselectivity in photoredox-catalyzed reactions. mdpi.com Aerobic visible light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline has also been reported, using rose bengal as the photocatalyst. mdpi.com
| Functionalization | Reagents | Photocatalyst | Position |
| Trifluoromethylation | CF₃ source | Mesityl acridinium | C3 mdpi.com |
| Perfluoroalkylation | Perfluoroalkyl iodides | None (EDA complex) | C3 mdpi.com |
| Alkylation | Alkyl N-hydroxyphthalimides | Eosin Y | C5 mdpi.com |
| Cross-dehydrogenative coupling | N-phenyltetrahydroisoquinoline | Rose bengal | Not specified mdpi.com |
Photochemical Valence Isomerization in Pyridine N-Oxide Hydroxylation
A novel and efficient method for the formal C3-selective hydroxylation of pyridines has been developed, proceeding via the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation is characterized by its operational simplicity and compatibility with a wide array of functional groups. nih.govnih.govacs.org
The reaction is typically carried out using 254 nm wavelength light in the presence of an acid, such as acetic acid, in a suitable solvent like (F₃C)₃COH. nih.gov This "oxygen-walking" strategy effectively transposes the oxygen atom from the nitrogen of the pyridine N-oxide to the C3 position, yielding the corresponding 3-hydroxypyridine. thieme-connect.com The process has shown robustness in the late-stage functionalization of medicinally relevant molecules containing a pyridine moiety. nih.govacs.org
The choice of light source is crucial; while the maximum absorption (λmax) of many pyridine N-oxides is below 280 nm, making 254 nm light effective, for substrates with λmax above 280 nm, 300 nm light can also induce the transformation, albeit with lower efficiency. acs.org This method provides a valuable route to synthetically challenging C3-hydroxypyridines, which are versatile building blocks for further chemical elaboration. nih.govacs.org
Deprotonative Functionalization with Electrophiles
The deprotonative functionalization of heteroaromatic compounds is a powerful and widely utilized strategy for the introduction of a diverse array of substituents. This method typically involves the removal of a proton from the aromatic ring using a strong base, creating a potent nucleophilic organometallic intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the deprotonation is often guided by the electronic nature and position of existing substituents on the ring, as well as the choice of base and reaction conditions.
In the context of pyridine chemistry, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. However, the presence of strongly electron-withdrawing groups can increase the acidity of the ring protons, rendering them susceptible to removal by strong bases. The trichloromethyl group (-CCl₃) is a powerful electron-withdrawing substituent due to the inductive effect of the three chlorine atoms. This electronic property would be expected to significantly acidify the protons on the pyridine ring of this compound, particularly at the positions ortho (C-2 and C-4) and para (C-6) to the trichloromethyl group.
Despite the theoretical potential for deprotonative functionalization of this compound, a comprehensive search of the scientific literature reveals a notable absence of studies detailing this specific transformation pathway. Research on the reactivity of this compound has predominantly focused on its behavior as an electrophile, where the pyridine ring or the trichloromethyl group is attacked by nucleophiles.
Several factors might contribute to the lack of reported deprotonative functionalization of this compound:
Competitive Reactions: Under the strongly basic conditions required for deprotonation, this compound may undergo other, more favorable reactions. The highly electrophilic trichloromethyl group could be susceptible to attack by the strong bases (e.g., organolithium reagents, lithium amides) intended for deprotonation, leading to decomposition or side products.
Instability of the Intermediate: The organometallic intermediate formed upon deprotonation might be unstable under the reaction conditions, potentially leading to decomposition before it can be trapped by an electrophile.
Steric Hindrance: While the electronic effects of the trichloromethyl group might favor deprotonation at C-2 or C-4, the steric bulk of this group could hinder the approach of the base or the subsequent electrophile.
While the deprotonative functionalization of many other substituted pyridines is well-documented, allowing for the synthesis of a wide range of functionalized derivatives, there is currently no available research data to construct a detailed section on the deprotonative functionalization of this compound with electrophiles. Further experimental investigation would be required to determine the feasibility and scope of such reactions.
Derivatives and Functionalization Strategies of 3 Trichloromethyl Pyridine
Preparation of Trifluoromethylpyridine (TFMP) Isomers via Halogen Exchange
One of the most significant applications of (trichloromethyl)pyridine derivatives is their conversion to the corresponding (trifluoromethyl)pyridine (TFMP) isomers. The trifluoromethyl group is a crucial moiety in many active ingredients for crop protection and pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity. The primary method for this transformation is a halogen exchange (Halex) reaction, where the chlorine atoms of the trichloromethyl group are replaced by fluorine atoms.
This conversion is classically achieved using reagents like antimony trifluoride (SbF₃), often in the presence of a catalyst such as antimony pentachloride (SbCl₅), a process known as the Swarts reaction. chempanda.com Antimony trifluorodichloride (SbCl₂F₃) is believed to be the active fluorinating species in this reaction. chempanda.com Another major industrial route involves the use of anhydrous hydrogen fluoride (B91410) (HF), which can be performed in either the liquid or vapor phase. jst.go.jpmdpi.com
Vapor-phase fluorination requires high temperatures, typically between 300 to 600°C, and is often performed in the presence of a metal fluoride catalyst. mdpi.comresearchgate.net Liquid-phase fluorination with HF can be conducted under milder conditions and sometimes without a catalyst. mdpi.com For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with anhydrous HF in a liquid phase reaction. mdpi.comgoogleapis.com
The synthesis of TFMP derivatives is of high industrial importance. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products, is in high demand. jst.go.jp Its synthesis often starts from precursors like 2-chloro-5-methylpyridine (B98176), which undergoes chlorination to give 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), followed by vapor-phase fluorination to yield the final product. jst.go.jp
Table 1: Selected Halogen Exchange Reactions for TFMP Synthesis
| Starting Material | Fluorinating Agent | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, HgO | -20°C to 35°C, 22 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 100% conversion, 98% selectivity | googleapis.com |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Catalyst | 170°C, 11 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65% yield (85% content) | googleapis.com |
| 3-picoline (in situ chlorination/fluorination) | Cl₂, Anhydrous HF | >300°C, Vapor phase, Transition metal catalyst | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (major), 2-chloro-3-(trifluoromethyl)pyridine (B31430) (minor) | Good yield for 2,5-CTF | jst.go.jp |
Synthesis of Polyhalogenated Pyridine (B92270) Derivatives
Beyond the functionalization of the methyl group, the pyridine core of 3-(trichloromethyl)pyridine and its precursors can be further halogenated to produce polyhalogenated derivatives. These compounds are also valuable intermediates. The introduction of additional chlorine atoms onto the pyridine ring is typically achieved through reaction with chlorine gas (Cl₂) or other chlorinating agents like phosphorus pentachloride (PCl₅). google.comgoogle.com
The conditions for nuclear chlorination can vary, often requiring elevated temperatures and sometimes the presence of a catalyst. For example, the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) can be accomplished by the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) using chlorine gas in the presence of metal-based catalysts. google.com Another method involves reacting β-methylpyridine compounds with phosphorus pentachloride at temperatures ranging from 70°C to 250°C to yield various chlorinated derivatives, including this compound and polychlorinated pyridines. google.com
Derivatization of the Trichloromethyl Group
The trichloromethyl group is a versatile functional handle that can be converted into several other important chemical moieties, including dichloromethyl, formyl, and carboxyl groups.
The trichloromethyl group can be selectively reduced to a dichloromethyl (-CHCl₂) group. This transformation can be achieved by treating a (trichloromethyl)pyridine derivative with a reducing agent in the presence of a polar, non-hydroxylic solvent or a phase transfer catalyst. google.com An unexpected reduction of a trichloromethyl group to a dichloromethyl group has also been observed during the aromatization of certain 2-trichloromethyl tetrahydropyridine (B1245486) precursors. researchgate.net
The dichloromethyl group is an important intermediate itself and can be further hydrolyzed to a formyl (-CHO) group, yielding pyridine aldehydes. For instance, pyridine-3-carbaldehyde (nicotinaldehyde) is a valuable compound used in the synthesis of pharmaceuticals and photographic materials. wikipedia.orgchemicalbook.com While it is commonly produced from nicotinonitrile or the oxidation of 3-pyridinemethanol, its synthesis via the hydrolysis of a 3-(dichloromethyl)pyridine (B13695835) intermediate is a viable pathway. wikipedia.orggoogle.com
The trichloromethyl group can be fully hydrolyzed to a carboxylic acid (-COOH) group. The hydrolysis of chloro-substituted this compound compounds in the presence of strong acids like sulfuric acid or phosphoric acid yields the corresponding chloronicotinic acid derivatives. googleapis.comgoogle.com This process provides a direct route to highly pure chloronicotinic acids, which are useful intermediates for medicines. googleapis.comgoogle.com For example, 2-chloro-3-(trichloromethyl)pyridine (B1582900) is hydrolyzed with 60% sulfuric acid at 100°C to produce 2-chloronicotinic acid. google.com
Table 2: Hydrolysis of Trichloromethylpyridines to Nicotinic Acids
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chloro-3-(trichloromethyl)pyridine | 60% Sulfuric Acid | 100°C, 8 h | 2-chloronicotinic acid | google.com |
| This compound compound | Sulfuric acid or Phosphoric acid | General method | Chloronicotinic acid compound | googleapis.com |
Construction of Fused Heterocyclic Systems Containing the Pyridine Core
The reactivity of this compound and its derivatives can be harnessed to construct complex, fused heterocyclic systems. Pyridine-fused heterocycles are important scaffolds in medicinal chemistry and material science. ias.ac.in One reported strategy involves the intramolecular 6-endo-dig cyclization and trichloromethylation of N³-alkynyl-2-pyridinyl-tethered quinazolinones. rsc.org This cascade reaction, using chloroform (B151607) as the trichloromethyl source, yields a variety of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones in moderate to good yields with high regioselectivity. rsc.org This method demonstrates how the pyridine ring can be integrated into a larger, polycyclic framework while retaining the trichloromethyl group, offering further opportunities for functionalization.
Integration into Organometallic Complexes and Ligands
Pyridine and its derivatives are widely used as ligands in transition metal and organometallic chemistry. wikipedia.orgresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can form a strong coordinative bond with a metal center. quora.com Pyridine acts as a sigma-donor and a weak pi-acceptor ligand, capable of stabilizing metals in various oxidation states. wikipedia.orgquora.com
While specific studies on this compound as a ligand are not abundant, its behavior can be inferred from the general principles of pyridine coordination chemistry. The presence of the strongly electron-withdrawing trichloromethyl group at the 3-position is expected to decrease the electron density on the pyridine ring and reduce the basicity of the nitrogen atom. This would result in a weaker sigma-donating ability compared to unsubstituted pyridine, affecting the stability and reactivity of its corresponding metal complexes. Despite this, it can still serve as a ligand in a variety of organometallic complexes, such as those with cobalt, nickel, or platinum, which are often used as precursors in synthetic chemistry. wikipedia.org
Late-Stage Functionalization Applications in Complex Molecules
The strategic introduction of functional groups in the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a powerful tool in medicinal and agrochemical research. It allows for the rapid diversification of complex molecular scaffolds to optimize biological activity and pharmacokinetic properties. Within this context, the this compound moiety serves as a crucial synthon, primarily for the late-stage introduction of the highly valued trifluoromethyl (-CF₃) group. The conversion of the robust trichloromethyl (-CCl₃) group to the trifluoromethyl group via halogen exchange is a key strategy for modifying complex, bioactive molecules.
The significance of this transformation lies in the profound impact the trifluoromethyl group has on a molecule's properties. The -CF₃ group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve membrane permeability, and alter electronic properties which can lead to stronger binding interactions with biological targets nih.govjst.go.jp.
The primary application of this compound derivatives in LSF is centered on their conversion to the corresponding 3-(trifluoromethyl)pyridine (B54556) analogs. This is typically achieved through a fluorination reaction, often using hydrogen fluoride (HF) or other fluoride sources under various conditions nih.gov. While this transformation can be performed on the simple pyridine core to create a building block, its application on an already assembled, complex molecular structure represents a key LSF strategy.
Applications in Agrochemical Synthesis
In the agrochemical industry, derivatives of this compound are vital precursors for a range of commercial pesticides. The synthesis of these complex molecules often involves the conversion of a trichloromethylpyridine intermediate to the final trifluoromethyl product in a critical, often late-stage, manufacturing step.
For instance, 2,3-dichloro-5-(trichloromethyl)pyridine is a key intermediate in the production of several important agrochemicals nih.govgoogle.com. The transformation of this precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is a well-established industrial process nih.govjst.go.jpresearchgate.net. This DCTF intermediate is then used to synthesize fungicides such as Fluazinam and Fluopicolide.
Similarly, the herbicide Fluazifop relies on a key 2-chloro-5-(trifluoromethyl)pyridine intermediate, which is synthesized from 2-chloro-5-(trichloromethyl)pyridine nih.govjst.go.jp. These industrial syntheses exemplify the role of the trichloromethyl group as a masked trifluoromethyl group, which is revealed towards the end of the manufacturing process.
| Precursor Compound | Transformation | Key Intermediate | Final Agrochemical Product |
|---|---|---|---|
| 2,3-dichloro-5-(trichloromethyl)pyridine | Vapor-phase fluorination | 2,3-dichloro-5-(trifluoromethyl)pyridine | Fluazinam, Fluopicolide |
| 2-chloro-5-(trichloromethyl)pyridine | Halogen exchange (Fluorination) | 2-chloro-5-(trifluoromethyl)pyridine | Fluazifop |
Applications in Pharmaceutical Synthesis
In pharmaceutical development, the introduction of a trifluoromethylpyridine moiety can significantly improve a drug candidate's profile. The use of this compound derivatives as precursors to these essential building blocks is a common strategy. A prime example is the synthesis of the non-peptidic HIV protease inhibitor, Tipranavir nih.govwikipedia.org.
The structure of Tipranavir contains a 5-(trifluoromethyl)pyridine-2-sulfonamide (B2809210) fragment nih.govwikipedia.org. The synthesis of this drug involves the coupling of this key pyridine-containing fragment to a complex dihydropyrone core. This convergent approach, where a highly functionalized building block is introduced late in the synthesis, is a hallmark of modern drug discovery. The 5-(trifluoromethyl)pyridine-2-sulfonyl chloride used in this synthesis is prepared from precursors that can be derived from this compound analogs. This strategy of late-stage incorporation of a key fragment, which owes its critical functional group to a trichloromethyl precursor, underscores the importance of this chemistry in accessing complex drug molecules.
| Precursor-Derived Building Block | Coupling Reaction | Complex Molecule Core | Final Pharmaceutical Product |
|---|---|---|---|
| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Sulfonamide formation | Aniline-substituted dihydropyrone derivative | Tipranavir |
This approach highlights a broader definition of late-stage functionalization where, instead of modifying a C-H bond on the final scaffold, a complex and crucial building block, created via a key functional group transformation, is coupled at a late stage to complete the synthesis of the target molecule.
Computational and Theoretical Investigations of 3 Trichloromethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-(trichloromethyl)pyridine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, help in locating transition states and calculating activation barriers, thereby providing a detailed picture of reaction pathways. nih.govresearchgate.net
While specific DFT studies on the reaction mechanisms of this compound are not extensively detailed in the available literature, the methodology can be understood from studies on analogous compounds. For instance, theoretical studies on the thermal decomposition of compounds containing the trichloromethyl group, such as 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline, have been performed using the B3LYP/6-31G(d) level of theory. nih.gov Such studies, framed within the Molecular Electron Density Theory (MEDT), can explain reaction outcomes, such as HCl elimination, by analyzing the evolution of chemical bonds along the reaction coordinate. nih.gov A similar approach applied to this compound could elucidate mechanisms of nucleophilic substitution, thermal degradation, or reactions involving the trichloromethyl group. The calculations would typically involve optimizing the geometries of reactants, products, and transition states to determine the reaction's energetic feasibility and profile.
Table 1: Representative Activation Barriers for SN2 Reactions Calculated by DFT
| Reaction | Functional | Basis Set | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Methyl chloride + Trimethylamine | B3LYP | 6-31+G** | Chloroform (B151607) | Lower than in gas phase |
| Phenacyl bromides + Pyridine | B3LYP | Not Specified | Not Specified | Not Specified |
| 2-amino-1-methylbenzimidazole + Iodomethane | B3LYP | Not Specified | Not Specified | Not Specified |
This table illustrates the application of DFT in calculating reaction barriers for systems involving pyridine or halogenated carbons, providing a framework for potential studies on this compound. Data is generalized from related studies. nih.gov
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations provide key descriptors that predict how and where a molecule will react. irjweb.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.netyoutube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and higher stability. irjweb.comresearchgate.net For pyridine derivatives, the introduction of an electron-withdrawing group like trichloromethyl (-CCl₃) is expected to lower both the HOMO and LUMO energy levels and potentially alter the energy gap, influencing its susceptibility to nucleophilic or electrophilic attack. wuxibiology.comwuxiapptec.com
The Molecular Electrostatic Potential (MEP) map is another vital descriptor that visualizes the charge distribution on the molecule's surface. researchgate.netresearchgate.net It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, characteristic of pyridines, making it a site for protonation and electrophilic interaction. Conversely, the strong electron-withdrawing effect of the -CCl₃ group would create a positive potential on the pyridine ring and the carbon of the trichloromethyl group, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
Table 2: Calculated Quantum Chemical Descriptors for a Representative Pyridine Derivative (4-chloromethyl pyridine hydrochloride)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -0.27404 |
| ELUMO | -0.00580 |
| Energy Gap (ΔE) | -0.27984 |
Data derived from a DFT study on a related pyridine derivative provides an example of typical values obtained for these descriptors. ijcrt.org
Noncovalent interactions, such as hydrogen bonds, π-π stacking, and C-H···N interactions, are crucial in determining the supramolecular structure and crystal packing of molecules. ias.ac.inmdpi.comscispace.com Computational methods are used to analyze and quantify these weak interactions in derivatives of this compound. Techniques like Hirshfeld surface analysis can delineate and visualize intermolecular close contacts. ias.ac.inscispace.com
Further analysis using the Quantum Theory of Atoms-in-Molecules (QTAIM) can characterize the nature of these interactions by analyzing the electron density topology. ias.ac.inscispace.com Studies on pyridine isomers have shown that interactions like C–H···N, C–H···π, and π···π stacking play vital roles in the stabilization of their crystal structures. ias.ac.in For derivatives of this compound, the chlorine atoms of the trichloromethyl group can also participate in halogen bonding, a type of noncovalent interaction that has been systematically investigated using computational methods. nih.gov The strength and nature of these interactions are often controlled by electrostatic forces, as confirmed by Symmetry-Adapted Perturbation Theory (SAPT) calculations in related systems. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. fraserlab.comosti.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments, such as in solution or within a crystal lattice. nih.govmdpi.com
For a molecule like this compound, MD simulations can explore the rotational freedom around the C-C bond connecting the pyridine ring and the trichloromethyl group. This allows for the identification of the most stable conformations and the energy barriers between them. jchemlett.com Furthermore, simulations of multiple molecules can reveal how they interact and self-assemble. By analyzing trajectories from MD simulations, one can calculate properties like the root mean square deviation (RMSD) to assess conformational stability and the root mean square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com These simulations are particularly powerful when combined with quantum chemical calculations to provide a comprehensive understanding of both static and dynamic properties. nih.govmdpi.com
Theoretical Studies on the Nature of Reactive Intermediates (e.g., Trichloromethyl-Chloride Ion Pair)
Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. researchgate.net Theoretical chemistry plays a critical role in identifying and characterizing these transient species, which are often too unstable to be observed experimentally. In reactions involving this compound, particularly nucleophilic substitutions at the trichloromethyl carbon, the formation of intermediates is plausible.
Prediction of Spectroscopic Parameters (e.g., UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate parameters for infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, as well as electronic transitions observed in UV-Vis spectra. researchgate.net
For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various bonds (C-C, C-N, C-H, C-Cl). researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are valuable for assigning experimental spectra. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, primarily the one from the HOMO to the LUMO. researchgate.net The calculated maximum absorption wavelength (λmax) can then be correlated with experimental observations, providing insight into the electronic properties of the molecule. ijcrt.org
Computational Approaches in Asymmetric Catalysis
Asymmetric catalysis is a field dedicated to the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. Computational methods, particularly Density Functional Theory (DFT), have become indispensable in understanding and predicting the outcomes of asymmetric catalytic reactions. These approaches allow for the detailed examination of transition states, reaction pathways, and the non-covalent interactions that govern stereoselectivity.
For a molecule like this compound, computational studies could be envisioned in several contexts within asymmetric catalysis:
Ligand Design and Modification: this compound could serve as a foundational scaffold for the design of novel chiral ligands. The sterically demanding and electron-withdrawing trichloromethyl group at the 3-position can significantly influence the electronic and steric properties of the pyridine ring. Computational modeling could be employed to:
Predict the coordination geometry of metal complexes bearing ligands derived from this compound.
Evaluate the electronic effects of the -CCl₃ group on the metal center and its subsequent catalytic activity.
Design and screen libraries of chiral derivatives of this compound to identify promising candidates for specific asymmetric transformations.
Mechanistic Elucidation: Should a catalyst system incorporating a this compound-based ligand show promise, computational studies would be crucial in elucidating the reaction mechanism. This would involve:
Mapping the potential energy surface of the catalytic cycle to identify the rate-determining and stereo-determining steps.
Analyzing the transition state structures to understand the origins of enantioselectivity, pinpointing the key interactions between the catalyst, substrate, and reagents.
Interactive Data Table: Computed Properties of this compound
The following table presents computationally derived properties for this compound, which are fundamental inputs for more advanced theoretical investigations. nih.gov These properties can influence the molecule's behavior as a ligand or its interaction with biological targets.
| Property | Value | Source |
| Molecular Weight | 196.5 g/mol | PubChem |
| XLogP3-AA | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 194.940932 Da | PubChem |
| Topological Polar Surface Area | 12.9 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 110 | PubChem |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry for the rational design of new bioactive molecules. Computational modeling plays a vital role in establishing quantitative structure-activity relationships (QSAR), where the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors.
For this compound and its derivatives, computational SAR studies could be instrumental in exploring their potential as, for example, herbicides or insecticides. The trichloromethyl group is a common feature in many active agrochemicals.
A typical computational SAR workflow for derivatives of this compound would involve:
Data Set Assembly: A series of analogues would be synthesized, and their biological activity against a specific target would be determined experimentally.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These can include:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
While specific SAR studies on this compound are not found in the surveyed literature, the known effects of halogenation on the biological activity of pyridine derivatives suggest that the trichloromethyl group would significantly impact a molecule's properties. For instance, its lipophilicity and steric bulk would be key determinants of its interaction with biological targets.
Mechanistic Biological Interaction Studies of 3 Trichloromethyl Pyridine Derivatives
Investigation of Molecular Mechanisms of Biological Activity
The biological effects of 3-(trichloromethyl)pyridine derivatives are rooted in their ability to interact with and disrupt fundamental molecular and cellular processes. These interactions are highly specific and form the basis of their utility as targeted agents.
Disruption of Enzyme Systems and Cellular Processes
A primary mechanism of action for many pyridine (B92270) derivatives is the inhibition of specific enzymes, leading to the disruption of critical metabolic pathways.
Beyond agricultural applications, other pyridine derivatives have been investigated for their therapeutic potential through enzyme inhibition. For instance, certain quinoline-pyridine hybrids have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in tumorigenesis. scilifelab.senih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and interfering with its function in cell proliferation and apoptosis. scilifelab.senih.gov Similarly, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA), specifically targeting cancer-associated isoforms like hCA IX and hCA XII. acs.org These sulfonamide derivatives act by binding to the zinc metalloenzyme's active site, demonstrating the versatility of the pyridine scaffold in designing specific enzyme inhibitors. acs.org
| Derivative Class | Target Enzyme | Mechanism of Action | Biological Outcome |
| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | Ammonia (B1221849) Monooxygenase (AMO) | Deactivation of the enzyme, inhibiting the first step of nitrification. institut-curie.orgresearchgate.net | Inhibition of soil nitrification, improved nitrogen retention. institut-curie.orgnih.gov |
| Quinoline-Pyridine Hybrids | PIM-1 Kinase | Competitive and non-competitive inhibition at the ATP-binding site. scilifelab.senih.gov | Induction of apoptosis in cancer cells. nih.gov |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase (hCA IX, XII) | Binding to the active site of the metalloenzyme. acs.org | Inhibition of cancer-associated metabolic pathways. acs.org |
Inhibition of Biofilm Formation and Associated Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Certain pyridine derivatives have shown promise in combating biofilms by interfering with their formation and integrity.
Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated significant, concentration-dependent inhibition of biofilm formation in Gram-positive bacteria such as S. pneumoniae. acs.org These compounds appear to disrupt the initial stages of biofilm development without necessarily killing the planktonic bacteria, suggesting a mechanism that targets specific adhesion or matrix production pathways. acs.org The ability to inhibit biofilm formation is a critical therapeutic strategy, as it can render bacteria more susceptible to host immune responses and conventional antibiotics. nih.gov
The mechanisms underlying the anti-biofilm activity of pyridine derivatives can vary. Some compounds interfere with the synthesis of the extracellular polymeric substance (EPS) matrix, which is essential for the structural integrity of the biofilm. nih.gov Others may target bacterial adhesion mechanisms, preventing the initial attachment of cells to surfaces, a crucial first step in biofilm development. nih.gov For example, acridine (B1665455) derivatives, which contain a pyridine-like heterocyclic system, have been shown to inhibit biofilm formation in Candida albicans by attenuating filamentation and cell aggregation. nih.gov
Molecular Basis of Phytotoxic, Antifungal, and Insecticidal Properties
The structural versatility of pyridine derivatives has led to their development as active agents against a wide range of agricultural pests and plant diseases.
Phytotoxic Properties: Certain pyridine derivatives function as herbicides by mimicking natural plant hormones. Pyridine carboxylic acids, such as picloram (B1677784) and clopyralid, are synthetic auxins. researchgate.net They bind to auxin receptors in plants, leading to uncontrolled and abnormal growth. researchgate.net This hormonal interference disrupts vital plant processes, causing symptoms like twisted growth, cupped leaves, and ultimately, plant death. researchgate.net Other classes, like pyridinone derivatives, also exhibit phytotoxic activity, showing selectivity against certain weed species and representing lead structures for the development of new herbicides.
Antifungal Properties: The antifungal action of pyridine derivatives often involves the disruption of fungal cell membrane integrity. Many pyridine-containing compounds, particularly those with an imidazole (B134444) moiety, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol, compromising membrane function and inhibiting fungal growth. Other pyridine amides have been found to inhibit the Gwt1 protein, which is involved in the early steps of the glycosylphosphatidylinositol (GPI) biosynthetic pathway, essential for fungal cell wall architecture.
Insecticidal Properties: Many modern insecticides are based on the pyridine scaffold. A prominent class is the neonicotinoids, which are synthetic analogues of nicotine. These compounds act as agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). They bind to these receptors in the insect's central nervous system, causing persistent stimulation, which leads to paralysis and death. The selectivity of these compounds for insect nAChRs over mammalian receptors is a key aspect of their utility. Molecular docking studies have helped to elucidate the interaction of these pyridine derivatives with key amino acid residues within the receptor's binding site.
Interaction with Non-Canonical DNA Structures
Beyond proteins, the biological activity of some pyridine derivatives involves direct interaction with nucleic acids, particularly with non-canonical secondary structures like G-quadruplexes and i-motifs. These structures are found in key genomic regions, such as telomeres and gene promoters, and are implicated in the regulation of cellular processes like replication and transcription.
Stabilization and Destabilization Effects on G-quadruplexes and i-motifs
G-quadruplexes (G4s) are four-stranded structures formed in guanine-rich DNA sequences, while i-motifs (iMs) are formed in corresponding cytosine-rich strands. nih.gov Small molecules that can selectively bind and modulate the stability of these structures are of significant interest as potential therapeutic agents.
Various classes of pyridine derivatives have been designed and shown to be effective G4-stabilizing agents. Pyridostatin (PDS) and its analogues are well-characterized pyridine-containing compounds that exhibit high specificity for G4s, promoting their formation and stability. mdpi.com Other examples include (iso)quinolinyl-pyridine-dicarboxamides and pyridine bis-quinazoline derivatives, which have been shown to selectively stabilize G4 structures over canonical duplex DNA. nih.gov This stabilization can interfere with the biological processes that require the unwinding of these structures, such as telomere maintenance by telomerase or transcription of oncogenes like c-MYC.
Interestingly, some pyridine derivatives can exhibit dual functionality or opposing effects on different non-canonical structures. A study of bis-triazolyl-pyridine derivatives identified compounds capable of simultaneously stabilizing G4 structures while destabilizing i-motifs. This ability to differentially modulate these complementary structures offers a sophisticated tool for probing their respective biological roles. Furthermore, certain polypyridyl ruthenium complexes have demonstrated the ability to stabilize i-motif DNA, particularly those with long loops, highlighting that these structures are also druggable targets.
Biophysical Characterization of DNA-Compound Interactions
A suite of biophysical techniques is employed to characterize the interaction between pyridine derivatives and non-canonical DNA structures in detail. These methods provide insights into binding affinity, selectivity, stoichiometry, and the specific mode of interaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural information. NMR studies on the complex of Pyridostatin with a G4-forming DNA sequence revealed that the ligand binds at the junction between the quadruplex and a duplex region through extensive π-π stacking interactions with the G-tetrad.
Circular Dichroism (CD) spectroscopy is widely used to monitor conformational changes in DNA upon ligand binding. CD titrations of oxadiazole/pyridine-based ligands with the human telomeric G4 sequence showed that these compounds induced a structural transition, indicating a significant impact on the DNA's topology. nih.govinstitut-curie.org
Fluorescence-based techniques are also crucial. Fluorescence Resonance Energy Transfer (FRET) melting assays can quantify the thermal stabilization of a G4 structure induced by a ligand. nih.gov Fluorescence Intercalator Displacement (FID) assays are used to assess the binding affinity and mode of interaction, with some pyridine derivatives showing a binding mode distinct from the classical end-stacking observed with many G4 ligands. nih.govnih.gov These comprehensive biophysical studies are essential for understanding the structure-activity relationships and for the rational design of new pyridine derivatives with enhanced affinity and selectivity for non-canonical DNA targets. nih.gov
| Derivative Class | Target DNA Structure | Biophysical Methods Used | Key Findings |
| Pyridostatin (PDS) | G-Quadruplex | NMR Spectroscopy | Binds at the quadruplex-duplex junction via π-π stacking. |
| Pyridine Bis-Quinazolines | G-Quadruplex | FRET, FID, CD, NMR nih.gov | Strong G4 stabilization and selectivity over duplex DNA. nih.gov |
| Oxadiazole/Pyridine Hybrids | G-Quadruplex (Telomeric) | FRET, G4-FID, CD Titrations nih.govinstitut-curie.org | Preferential binding and induction of a structural transition. nih.govinstitut-curie.org |
| Bis-Triazolyl-Pyridines | G-Quadruplex & i-Motif | CD Spectroscopy, NMR, Fluorescence | Simultaneous stabilization of G4s and destabilization of i-motifs. |
| Polypyridyl Ruthenium Complexes | i-Motif | Luminescence Spectroscopy | Enhanced luminescence upon binding and stabilization of long-looped i-motifs. |
Studies on Resistance Mechanisms at a Molecular Level
While this compound and its derivatives, such as nitrapyrin (B159567) (2-chloro-6-(trichloromethyl)pyridine), are effective nitrification inhibitors, the emergence of resistance in soil microbial populations is a key area of study. Research into the molecular underpinnings of resistance provides crucial insights into the long-term efficacy of these compounds. The primary mechanism of action for nitrapyrin is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is critical for the first step of nitrification carried out by ammonia-oxidizing bacteria (AOB), particularly of the genus Nitrosomonas. mdpi.comwikipedia.org Therefore, molecular resistance studies have largely focused on this enzyme and the genes encoding it.
The proposed inhibitory action involves the AMO-catalyzed oxidation of nitrapyrin to 6-chloropicolinic acid. acs.org This metabolite is thought to bind to membrane proteins, disrupting the electron transfer chain essential for the bacteria's metabolism. acs.org Given this mode of action, resistance at the molecular level could theoretically arise from several adaptations within the microbial community.
Detailed molecular investigations into resistance mechanisms are complex. However, based on the known inhibitory pathways and general principles of microbial resistance, several potential molecular mechanisms can be hypothesized. These include modifications to the target enzyme, altered transport of the inhibitor, or enzymatic degradation of the compound. While specific studies on this compound are limited, research on related nitrification inhibitors provides a framework for understanding potential resistance. For example, some studies suggest that soil composition, such as high clay content, can offer physical protection to microorganisms, making them less susceptible to inhibitors, though this is not a molecular resistance mechanism. frontiersin.org
Further research is needed to fully elucidate the specific mutations or gene acquisitions that confer resistance to this compound in nitrifying bacteria. Identifying these molecular changes is essential for developing sustainable strategies to manage nitrogen in agricultural systems.
Potential Molecular Mechanisms of Resistance
| Mechanism ID | Potential Mechanism | Description | Target Process/Molecule |
| R-M01 | Target Site Modification | Spontaneous mutations in the amo gene cluster (e.g., amoA, amoB, amoC) could lead to conformational changes in the AMO enzyme. These changes might reduce the binding affinity of this compound or its active metabolites, rendering the inhibitor less effective. | Ammonia Monooxygenase (AMO) Enzyme |
| R-M02 | Efflux Pump Upregulation | Bacteria may develop or upregulate efflux pumps, which are transmembrane proteins capable of actively transporting toxic compounds out of the cell. Increased expression of such pumps could prevent this compound from reaching a sufficient intracellular concentration to inhibit the AMO enzyme. | Cellular Transport Systems |
| R-M03 | Enzymatic Degradation | Microorganisms could acquire or evolve enzymes capable of detoxifying this compound. This could involve metabolic pathways that cleave the pyridine ring or modify the trichloromethyl group, converting the inhibitor into a non-toxic substance before it can interact with its target. | Detoxification Enzymes (e.g., hydrolases, oxygenases) |
| R-M04 | Altered Metabolic Pathways | Resistance could emerge through modifications in the metabolic pathways that are indirectly affected by the inhibitor. For instance, if the inhibitor's action relies on its conversion to an active compound by AMO, a reduction in this enzymatic activity (while still maintaining sufficient ammonia oxidation for survival) could confer a degree of resistance. | Bacterial Metabolism / Electron Transfer Chain |
Q & A
Basic Research Questions
Q. What laboratory-scale synthesis methods are effective for producing 3-(Trichloromethyl)pyridine?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where pyridine reacts with trichloromethylating agents (e.g., CCl₄ or CHCl₃) in the presence of Lewis acid catalysts like AlCl₃ or ZnCl₂. Reaction optimization requires controlled temperatures (40–80°C) and anhydrous solvents (e.g., dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : The trichloromethyl group at the 3-position induces distinct deshielding effects on adjacent protons and carbons.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₆H₄Cl₃N (e.g., 198.9 for [M]⁺).
- IR Spectroscopy : C-Cl stretching vibrations appear near 600–800 cm⁻¹ .
Q. What are the key stability considerations for handling this compound in aqueous environments?
- Methodological Answer : The compound is moisture-sensitive due to the trichloromethyl group’s susceptibility to hydrolysis. Store under inert gas (N₂/Ar) and use anhydrous solvents. Degradation can be monitored via GC-MS or HPLC to detect hydrolysis byproducts like pyridine-3-carboxylic acid .
Advanced Research Questions
Q. How do electronic effects of the trichloromethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect of the -CCl₃ group activates the pyridine ring at the 2- and 4-positions for nucleophilic substitution. Computational studies (DFT) can predict charge distribution, guiding reaction design. For example, Suzuki-Miyaura coupling at the 4-position may proceed with Pd(PPh₃)₄ as a catalyst in THF/water .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., dechlorination or polymerization). Systematic optimization using Design of Experiments (DoE) can identify critical parameters (catalyst loading, temperature). Kinetic studies via in-situ FTIR or NMR help track intermediate formation .
Q. How can computational models predict the bioactivity of this compound against neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with GABA receptors or acetylcholinesterase. Quantitative Structure-Activity Relationship (QSAR) models correlate Cl substituent positions with inhibitory constants (Ki), validated via in vitro enzyme assays .
Methodological Challenges & Solutions
Q. What analytical techniques differentiate this compound from its structural isomers (e.g., 2- or 4-substituted analogs)?
- Methodological Answer :
- X-ray Crystallography : Resolves positional isomerism via crystal lattice analysis.
- ¹H NMR Coupling Patterns : Adjacent protons to the -CCl₃ group exhibit distinct splitting (e.g., doublet of doublets for 3-substitution vs. singlet for 4-substitution) .
Q. How can researchers mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer : Conduct acute toxicity assays (OECD Guideline 423) to determine LD₅₀. Use protective equipment (gloves, fume hoods) and substitute with safer analogs (e.g., fluorinated derivatives) for preliminary screens. Metabolite profiling via LC-MS/MS identifies toxic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
